Oxymetazoline-d4(imidazoline-d4)

Vue d'ensemble

Description

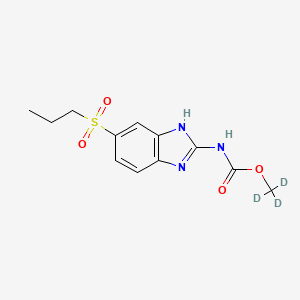

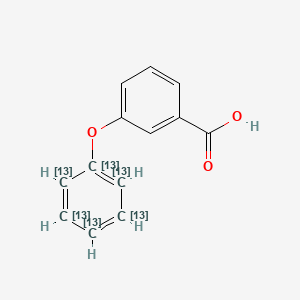

Oxymetazoline-d4(imidazoline-d4) is an organic compound that belongs to the class of alkylated phenols It is characterized by the presence of a tert-butyl group, two methyl groups, and a deuterated imidazole moiety attached to a phenol ring

Applications De Recherche Scientifique

Oxymetazoline-d4(imidazoline-d4) has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

Industry: Used as an antioxidant and ultraviolet stabilizer in fuels, gasolines, and other industrial products

Mécanisme D'action

Mode of Action

Oxymetazoline-d4(imidazoline-d4) interacts with its targets, the α1- and α2-adrenoceptors, which are Gq- and Gi-protein-coupled receptors respectively . The α1-adrenoceptors agonism promotes vascular smooth muscle contraction by increasing intracellular calcium levels through activating phospholipase C, while α2-adrenoceptors agonism leads to various physiological responses .

Biochemical Pathways

The biochemical pathways affected by Oxymetazoline-d4(imidazoline-d4) involve the adrenergic system. By stimulating adrenergic receptors, Oxymetazoline-d4(imidazoline-d4) causes vasoconstriction of dilated arterioles and reduces blood flow . This leads to a decrease in nasal congestion, allergic reactions of the eye, and facial erythema associated with rosacea .

Result of Action

The molecular and cellular effects of Oxymetazoline-d4(imidazoline-d4)'s action include the reduction of nasal congestion, allergic reactions of the eye, and facial erythema associated with rosacea . These effects are achieved through the vasoconstriction of dilated arterioles and the reduction of blood flow .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Oxymetazoline-d4(imidazoline-d4) are largely derived from its interactions with various biomolecules. It has been identified that Oxymetazoline-d4(imidazoline-d4) has a higher affinity at α1A-adrenoceptors compared to α2B-adrenoceptors, but with higher potency at α2B-adrenoceptors . This indicates that Oxymetazoline-d4(imidazoline-d4) can interact with these receptors and potentially influence their function.

Cellular Effects

It is known that Oxymetazoline, the non-labelled counterpart of Oxymetazoline-d4(imidazoline-d4), can cause vasoconstriction of dilated arterioles and reduce blood flow by stimulating adrenergic receptors . This suggests that Oxymetazoline-d4(imidazoline-d4) may have similar effects on cellular processes.

Molecular Mechanism

The molecular mechanism of action of Oxymetazoline-d4(imidazoline-d4) involves a bioactivation mechanism involving a CYP2C19-catalyzed two-electron oxidation . This leads to the formation of a p-quinone methide species, which is a reactive intermediate . This reactive intermediate can then interact with other biomolecules, potentially influencing their function.

Temporal Effects in Laboratory Settings

It is known that Oxymetazoline, the non-labelled counterpart of Oxymetazoline-d4(imidazoline-d4), has a typical low-dose and brief dosage regimen limited to nasal delivery . This suggests that the effects of Oxymetazoline-d4(imidazoline-d4) may also be short-lived and dose-dependent.

Metabolic Pathways

The metabolic pathways of Oxymetazoline-d4(imidazoline-d4) involve monohydroxylation of the t-butyl group, oxidative dehydrogenation of the imidazoline to an imidazole moiety, and dihydroxylation of Oxymetazoline . These reactions are catalyzed by the enzyme CYP2C19 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Oxymetazoline-d4(imidazoline-d4) typically involves the alkylation of 2,4-xylenol with isobutylene to introduce the tert-butyl group. The deuterated imidazole moiety can be introduced through a subsequent reaction with a deuterated imidazole derivative. The reaction conditions often involve the use of strong acids or bases to facilitate the alkylation and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using isobutylene and 2,4-xylenol as starting materials. The deuterated imidazole derivative can be synthesized separately and then coupled with the alkylated phenol under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Oxymetazoline-d4(imidazoline-d4) can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form hydroquinones or other reduced derivatives.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can yield hydroquinones. Substitution reactions can introduce various functional groups onto the phenol ring .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dimethyl-6-tert-butylphenol: A structurally similar compound without the deuterated imidazole moiety.

2,6-Di-tert-butylphenol: Another alkylated phenol with two tert-butyl groups.

Butylated hydroxytoluene (BHT): A widely used antioxidant with a similar phenolic structure

Uniqueness

Oxymetazoline-d4(imidazoline-d4) is unique due to the presence of the deuterated imidazole moiety, which can impart distinct chemical and biological properties. This deuterated group can enhance the compound’s stability and alter its interactions with biological targets, making it a valuable compound for research and industrial applications .

Propriétés

Numéro CAS |

1262053-60-0 |

|---|---|

Formule moléculaire |

C16H25ClN2O |

Poids moléculaire |

300.86 g/mol |

Nom IUPAC |

6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol;hydrochloride |

InChI |

InChI=1S/C16H24N2O.ClH/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14;/h8,19H,6-7,9H2,1-5H3,(H,17,18);1H/i6D2,7D2; |

Clé InChI |

BEEDODBODQVSIM-FEUVXQGESA-N |

SMILES |

CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C |

SMILES isomérique |

[2H]C1(C(N=C(N1)CC2=C(C(=C(C=C2C)C(C)(C)C)O)C)([2H])[2H])[2H].Cl |

SMILES canonique |

CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C.Cl |

Pureté |

98% by HPLC; 98% atom D |

Numéros CAS associés |

1491-59-4 (unlabelled) |

Synonymes |

3-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-6-(1,1-dimethylethyl)-2,4-dimethylphenol-d4; 2-(4-tert-Butyl-2,6-dimethyl-3-hydroxybenzyl)-2-imidazoline-d4; 6-tert-Butyl-3-(2-imidazolin-2-ylmethyl)-2,4-dimethylphenol-d4; Hazol-d4; Navasin-d4; Navisin-d4; Nezeril-d4; Oxylazine-d4; Rhinofrenol-d4; Rhinolitan-d4; Sinerol-d4; |

Étiquette |

Imidazol Impurities |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

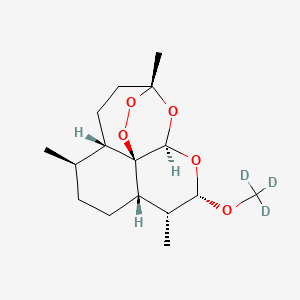

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)